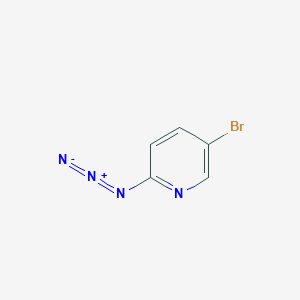

2-Azido-5-bromopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-azido-5-bromopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-4-1-2-5(8-3-4)9-10-7/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNMILYGTDYJNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

242815-96-9 | |

| Record name | 2-azido-5-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Azido 5 Bromopyridine

Direct Azidation Approaches

Direct azidation methods focus on the introduction of the azide (B81097) group onto a pre-functionalized pyridine (B92270) ring. These are often favored for their straightforward nature.

One of the most common methods for synthesizing aryl azides is through the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of a suitable leaving group, typically a halide, from an electron-deficient aromatic ring by an azide salt. For the synthesis of 2-Azido-5-bromopyridine, the logical precursor would be 2,5-dibromopyridine (B19318).

The reaction is typically performed by treating 2,5-dibromopyridine with an azide source, such as sodium azide (NaN₃). The pyridine ring's electron-deficient nature facilitates this substitution, particularly at positions 2 and 4. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to drive the substitution. While direct displacement is feasible, the reactivity of the pyridine ring can sometimes necessitate harsh conditions or catalysis, for instance, using a Cu(I) catalyst. The selective substitution at the 2-position over the 5-position is a critical consideration in this route. Studies on the lithiation of 2,5-dibromopyridine have shown that the 2-position can be selectively functionalized under specific conditions. acs.org

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution This table is a representative example based on analogous reactions.

| Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) |

|---|---|---|---|---|

| 2,5-Dibromopyridine | Sodium Azide | None or Cu(I) | DMF / DMSO | 100-120 |

A highly effective and widely used method for preparing aryl azides from primary aromatic amines is the diazotization-azidation sequence. organic-chemistry.org This two-step process begins with the conversion of an amino group into a diazonium salt, which is then subsequently displaced by an azide ion.

For this compound, the starting material is 2-Amino-5-bromopyridine (B118841). chemicalbook.com The synthesis proceeds as follows:

Diazotization : The amino group of 2-Amino-5-bromopyridine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This reaction is performed at low temperatures, typically 0–5 °C, to ensure the stability of the resulting diazonium salt. organic-chemistry.org

Azidation : The unstable diazonium salt intermediate is not isolated but is immediately treated with a source of azide ions, most commonly sodium azide (NaN₃). The azide ion acts as a nucleophile, displacing the dinitrogen gas (N₂) to form the final product, this compound.

This method is often preferred due to the high reactivity of the diazonium intermediate and generally provides good yields. organic-chemistry.org

Pyridine Ring Functionalization and Derivatization Strategies

These strategies involve building the desired substitution pattern on the pyridine ring through a series of reactions, offering flexibility in the synthesis design.

This approach involves first establishing the bromine atom at the 5-position and then introducing the azide group. A common pathway starts with 2-aminopyridine (B139424). heteroletters.org

Bromination : 2-Aminopyridine undergoes electrophilic aromatic substitution with a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, to yield 2-Amino-5-bromopyridine. heteroletters.org This precursor is a stable, commercially available solid. chemicalbook.com

Azide Introduction : The resulting 2-Amino-5-bromopyridine is then converted to this compound using the diazotization-azidation sequence as described in section 2.1.2. chempedia.info

An alternative, though less common, route could involve the direct bromination of 2-azidopyridine (B1249355). Efficient methods for the bromination of aryl azides using N-bromosuccinimide (NBS) with an iron catalyst (FeCl₃) have been developed, which could theoretically be applied to synthesize the target compound. researchgate.net

Beyond the more conventional methods, other synthetic strategies can be envisaged. Transition metal-catalyzed cross-coupling reactions represent a modern approach to forming C-N bonds. For instance, a palladium or copper-catalyzed reaction could potentially couple 2,5-dibromopyridine with an azide source like trimethylsilyl (B98337) azide (TMSN₃). However, such routes may be exploratory and depend on catalyst costs and substrate availability. The development of new catalytic systems continues to provide milder and more efficient pathways for such transformations. nih.gov

Optimization of Reaction Conditions and Scalability Considerations

Optimizing reaction conditions is crucial for maximizing yield, purity, and cost-effectiveness, especially for large-scale synthesis. whiterose.ac.uk For any of the described syntheses, key parameters to optimize include temperature, reaction time, solvent choice, and the stoichiometry of reagents. acs.org

For the diazotization-azidation sequence, precise temperature control is paramount to prevent the premature decomposition of the diazonium salt. In nucleophilic substitution reactions, catalyst loading, temperature, and reaction time are critical variables that need to be fine-tuned. acs.org

When considering scalability, the energetic and potentially explosive nature of azide compounds must be addressed. acs.orgnih.gov Differential scanning calorimetry (DSC) studies on halogenated azidopyridines have shown significant exotherms with onset temperatures between 119 and 135 °C, indicating a potential for thermal runaway if reactions are not carefully controlled. acs.orgnih.gov For industrial production, shifting from batch to continuous flow reactors can offer better temperature control and improved safety profiles for handling energetic intermediates like diazonium salts and organic azides. acs.org Furthermore, developing scalable workup and purification procedures is essential to ensure the commercial feasibility of the process. heteroletters.org

Table 2: Key Parameters for Reaction Optimization

| Parameter | Rationale for Optimization |

|---|---|

| Temperature | Controls reaction rate and stability of intermediates (e.g., diazonium salts). |

| Solvent | Affects solubility of reagents and can influence reaction mechanism and rate. |

| Reagent Concentration | Impacts reaction kinetics and can influence the formation of byproducts. |

| Catalyst Loading | In catalyzed reactions, finding the optimal catalyst amount balances reaction speed and cost. acs.org |

| Reaction Time | Ensures complete conversion of starting material while minimizing degradation or side reactions. acs.org |

Solvent Effects and Catalysis in Synthesis

The synthesis of this compound is critically dependent on the chosen solvent and catalytic system, which vary significantly between the two primary synthetic routes.

Route 1: Diazotization of 2-Amino-5-bromopyridine

This classical method involves the conversion of the amino group on 2-amino-5-bromopyridine into a diazonium salt, which is subsequently displaced by an azide ion. The reaction is typically performed in an aqueous acidic medium at low temperatures (0–5°C) using sodium nitrite (NaNO₂) to generate the reactive diazonium intermediate.

Solvent Effects: The solvent plays a crucial role in the stability of the highly reactive pyridin-2-diazonium salt intermediate. google.com The choice of solvent can dictate the reaction's success and the profile of byproducts.

Paste Conditions: To mitigate byproduct formation and improve handling, solvent-limited "paste" conditions have been developed. The use of a water paste with an acid like p-toluenesulfonic acid (PTSA) or a DMSO/H₂O paste with triflic acid (TfOH) has been shown to be effective for the diazotization of various aminopyridines. tpu.ruresearchgate.net These conditions can lead to cleaner reactions, although the formation of hydroxy-pyridines as side products can still occur. tpu.ru

Catalysis: While not a catalyzed reaction in the conventional sense, the acid is a critical component. It acts as a reagent to form nitrous acid in situ from sodium nitrite. The nature of the acid's counter-ion (e.g., chloride, tosylate) can also influence the stability and subsequent reactivity of the diazonium salt. researchgate.net

Route 2: Nucleophilic Aromatic Substitution of 2,5-Dibromopyridine

This route involves the direct displacement of a bromide ion from 2,5-dibromopyridine by an azide ion from a source like sodium azide (NaN₃). The bromine atom at the 2-position is more activated towards nucleophilic attack than the one at the 5-position.

Solvent Effects: Polar aprotic solvents are essential for this reaction as they effectively solvate the cation of the azide salt while leaving the azide anion highly nucleophilic.

Dimethylformamide (DMF): DMF is a commonly used solvent for the azidation of aryl halides, providing a suitable medium for the nucleophilic substitution to occur, typically at elevated temperatures. nih.gov

Mixed Solvent Systems: For copper-catalyzed reactions, mixtures such as DMF/water are sometimes employed. nih.gov

Catalysis: The introduction of a catalyst, particularly a copper(I) species, is a key strategy to enhance the efficiency and mildness of the azidation of aryl halides.

Copper(I) Catalysis: Copper(I) iodide (CuI) is frequently used to catalyze the coupling of aryl halides with sodium azide. rsc.org The reaction's efficiency is often improved by the addition of a ligand.

Ligand-Promoted Catalysis: L-proline is an effective and inexpensive ligand that, when used with CuI, allows the reaction to proceed at relatively low temperatures, providing good to excellent yields of aryl azides. rsc.orgthieme-connect.com Diamine ligands can also be used to promote this transformation under very mild conditions. researchgate.net

Stabilizing Agents: Sodium ascorbate (B8700270) can be added to the reaction mixture as a reducing agent to maintain the copper catalyst in its active Cu(I) oxidation state, preventing oxidative degradation and improving catalyst longevity. researchgate.net

Table 1: Influence of Solvents and Catalysts on Synthesis of this compound and Related Aryl Azides

| Synthetic Route | Reagents | Catalyst/Promoter | Solvent | Key Findings |

|---|---|---|---|---|

| Diazotization | 2-Amino-5-bromopyridine, NaNO₂ | Strong Acid (HCl, PTSA) | Water, Water Paste | Acid is essential for diazotization; paste conditions can minimize side reactions. tpu.ru |

| Nucleophilic Substitution | 2,5-Dibromopyridine, NaN₃ | CuI / L-proline | DMF, Ethanol/Water | Cu(I)/proline system enables the reaction at lower temperatures with high yields. rsc.org |

| Nucleophilic Substitution | Aryl Halides, NaN₃ | CuI / Diamine | Isopropanol | Reaction proceeds rapidly at mild temperatures; sodium ascorbate stabilizes the catalyst. researchgate.net |

Efficiency and Purity Assessment of Synthetic Routes

The efficiency, in terms of chemical yield, and the purity of the resulting this compound are direct consequences of the chosen synthetic method and the control over reaction parameters.

Route 1: Diazotization of 2-Amino-5-bromopyridine

Purity Assessment: The primary impurity is typically the hydroxypyridine byproduct. Purification can often be achieved through a simple aqueous workup. Washing the reaction mixture with an aqueous base, such as sodium carbonate solution, is effective at removing the acidic hydroxypyridine impurity. tpu.ru The final product purity can be assessed using standard techniques like NMR spectroscopy and GS-MS. tpu.ru

Route 2: Nucleophilic Aromatic Substitution of 2,5-Dibromopyridine

Efficiency: The catalyzed nucleophilic substitution route generally offers higher efficiency and better yields compared to the diazotization method. rsc.orgresearchgate.net Copper-catalyzed systems, particularly with ligands like L-proline, have been reported to provide good to excellent yields for the synthesis of various aryl azides from aryl halides. rsc.org The reaction is more selective, and the conditions are milder, which contributes to higher product yields. thieme-connect.comresearchgate.net

Purity Assessment: This method tends to be cleaner, with fewer significant byproducts, especially when a catalyst is used to ensure selective azidation over potential side reactions like reduction to an amine. thieme-connect.com Purification typically involves a standard extractive workup followed by column chromatography to isolate the pure this compound. The purity is confirmed by analytical methods such as IR spectroscopy (to confirm the presence of the azide group, typically showing a strong absorption band around 2100 cm⁻¹) and NMR spectroscopy.

Table 2: Comparison of Efficiency and Purity in Synthetic Routes

| Metric | Diazotization Route | Nucleophilic Substitution Route |

|---|---|---|

| Typical Yield | Moderate to Low | Good to Excellent rsc.orgresearchgate.net |

| Key Byproducts | 2-Hydroxy-5-bromopyridine, Tar tpu.ru | Minimal with proper catalysis thieme-connect.com |

| Purification Method | Aqueous basic wash, Recrystallization tpu.ru | Column Chromatography |

| Advantages | Utilizes readily available 2-aminopyridine derivatives | Higher yields, milder conditions, greater selectivity researchgate.net |

| Disadvantages | Unstable intermediate, byproduct formation google.comtpu.ru | Requires a di-halogenated precursor, catalyst cost |

Reactivity and Transformation of the Azido Moiety in 2 Azido 5 Bromopyridine

[3+2] Cycloaddition Reactions (Click Chemistry)

The azide (B81097) functional group is an excellent 1,3-dipole, readily participating in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes, to form stable five-membered heterocyclic rings. sci-rad.com This class of reactions is highly valued in chemical synthesis for its efficiency, high yields, and functional group tolerance. sigmaaldrich.com

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a "click reaction," a term coined to describe reactions that are modular, high-yielding, and generate minimal byproducts. sigmaaldrich.comwikipedia.org This reaction unites an azide, such as 2-azido-5-bromopyridine, with a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.gov The uncatalyzed thermal reaction, in contrast, requires higher temperatures and typically yields a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov

The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate. wikipedia.org The azide then coordinates to the copper center, followed by a cyclization step and subsequent protonation to yield the triazole product and regenerate the catalyst. wikipedia.org The reaction is often carried out using a copper(II) source like copper(II) sulfate (B86663) in the presence of a reducing agent such as sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. wikipedia.org The use of ligands can accelerate the reaction and protect other molecules from oxidative damage. nih.gov This methodology is widely employed in bioconjugation, medicinal chemistry, and materials science for its reliability and simplicity. rsc.org

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Copper(I) ions, often generated in situ from CuSO₄ and a reducing agent (e.g., sodium ascorbate). | wikipedia.org |

| Reactants | Organic azides and terminal alkynes. | nih.gov |

| Product | 1,4-disubstituted 1,2,3-triazole. | nih.gov |

| Regioselectivity | High; exclusively forms the 1,4-isomer. | nih.gov |

| Conditions | Typically mild, often performed at room temperature in aqueous or organic solvents. | nih.gov |

| Advantages | High yields, excellent functional group tolerance, simple procedure, bio-orthogonal potential. | rsc.org |

While CuAAC is highly efficient, the cytotoxicity of copper catalysts can limit its application in living systems. magtech.com.cn Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful metal-free alternative. magtech.com.cnrsc.org This reaction is driven by the high ring strain of a cyclic alkyne, such as a cyclooctyne (B158145) derivative, which significantly lowers the activation energy of the cycloaddition with an azide. magtech.com.cn

SPAAC proceeds readily under physiological conditions without the need for any catalyst, heat, or light, making it an ideal tool for bioconjugation and live-cell imaging. magtech.com.cnnih.gov The reaction rate and efficiency are highly dependent on the structure of the cyclooctyne; modifications like fluorination or ring fusion are used to enhance reactivity. magtech.com.cn The reaction of this compound with a strained alkyne would produce a triazole product, enabling the labeling of biomolecules or the construction of complex molecular probes for biological studies. nih.govresearchgate.net

| Characteristic | CuAAC | SPAAC |

|---|---|---|

| Catalyst Requirement | Requires Copper(I) | Catalyst-free |

| Driving Force | Catalytic activation of the terminal alkyne | Ring strain of the cyclic alkyne |

| Alkyne Substrate | Terminal alkynes | Strained cyclic alkynes (e.g., cyclooctynes) |

| Biocompatibility | Limited by copper toxicity | High; widely used in living systems |

| Reaction Speed | Generally very fast with appropriate ligands | Dependent on the strain of the cyclooctyne |

When the alkyne and azide functionalities are present within the same molecule, an intramolecular [3+2] cycloaddition can occur, leading to the formation of fused bicyclic or macrocyclic systems. beilstein-journals.orgresearchgate.net For a derivative of this compound tethered to an alkyne-containing side chain, this reaction would provide a direct route to novel pyridotriazolopyrimidines or other complex heterocyclic scaffolds.

The efficiency of such intramolecular reactions is often governed by the length and flexibility of the linker connecting the two reactive groups, which influences the ability of the molecule to adopt the necessary conformation for cyclization. beilstein-journals.org These reactions are valuable for creating structurally constrained molecules, which are of significant interest in medicinal chemistry and materials science. beilstein-journals.orgnih.gov

While alkynes are the most common partners, the azido (B1232118) group in this compound can also undergo [3+2] cycloadditions with other types of dipolarophiles. These include:

Alkenes: Reactions with alkenes, particularly those that are strained or electron-deficient, can yield triazoline rings. researchgate.net These rings may be stable or can serve as intermediates that lose N₂ to form aziridines.

Nitriles: Cycloaddition with nitriles can lead to the formation of tetrazole rings, another important class of nitrogen-rich heterocycles.

Enamines: The reaction with enamines can proceed to form triazoles, often with subsequent rearrangement or elimination steps. nih.gov

These reactions expand the synthetic utility of this compound beyond the formation of 1,2,3-triazoles, providing access to a wider array of heterocyclic structures. nih.gov

Nitrene and Nitrenium Ion Chemistry

Beyond cycloadditions, the azido group serves as a precursor to highly reactive nitrogen-based intermediates upon loss of dinitrogen (N₂), typically induced by heat or light.

Upon heating, aryl azides like this compound undergo thermal decomposition, extruding a molecule of nitrogen gas to generate a highly reactive pyridylnitrene intermediate (5-bromo-2-pyridylnitrene). researchgate.net This process is typically the rate-limiting step in the thermal decomposition of azidopyridines. researchgate.net

The resulting nitrene is an electron-deficient species that can exist in either a singlet or triplet spin state, each with distinct reactivity. nih.gov Singlet nitrenes can undergo a variety of transformations, including:

Intramolecular cyclization: Insertion into adjacent C-H bonds to form fused ring systems.

Intermolecular reactions: Reaction with other molecules in the medium, such as C-H insertion or addition to double bonds. rsc.org

In the absence of other trapping agents, these nitrenes can react with each other, leading to the formation of azo compounds (e.g., 5,5'-dibromo-2,2'-azopyridine) or polymerization into complex, nitrogen-containing materials. researchgate.netrsc.org The thermal stability of azidopyridines can vary significantly based on the other substituents present on the pyridine (B92270) ring. researchgate.net

Aryl nitrenes bearing electron-donating groups can also be protonated by acidic solvents to form even more reactive aryl nitrenium ions. nih.govnih.gov These electrophilic species are potent agents for C-N bond formation and can react with a wide range of nucleophiles, providing another pathway for functionalization. nih.govrsc.org

| Reaction Type | Description | Potential Product Type |

|---|---|---|

| Nitrene Dimerization | Reaction of two nitrene molecules. | Azoarene (e.g., 5,5'-dibromo-2,2'-azopyridine) |

| C-H Insertion | Insertion of the nitrene into a C-H bond of a solvent or another molecule. | N-substituted aminopyridine derivative |

| Protonation (in protic solvent) | Formation of a pyridylnitrenium ion. | Pyridylnitrenium ion, which reacts with nucleophiles |

| Polymerization | Intermolecular reactions leading to polymeric materials. | Polyconjugated amorphous substance |

Reduction of the Azido Group to Amino Functionality

The reduction of the azido group in this compound to a primary amino group is a fundamental transformation, yielding the synthetically valuable intermediate 2-amino-5-bromopyridine (B118841). This conversion is typically achieved with high efficiency using several standard methodologies.

Catalytic hydrogenation is a clean and efficient method for reducing azides to amines. The reaction involves treating a solution of this compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose, although others like platinum oxide (PtO₂) can also be employed.

The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure. The process is generally high-yielding and produces dinitrogen gas as the only byproduct. Care must be taken to avoid hydrodebromination (loss of the bromine substituent), which can sometimes occur as a side reaction under harsh hydrogenation conditions.

| Azide Substrate | Catalyst | Reagent | Product | Byproduct |

| This compound | Pd/C or PtO₂ | H₂ gas | 2-Amino-5-bromopyridine | N₂ |

The Staudinger reduction provides an exceptionally mild method for converting azides to amines, avoiding the use of heavy metals or high-pressure hydrogen gas. wikipedia.orgorganic-chemistry.org The reaction proceeds in two stages. First, this compound is treated with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), which acts as a nucleophile. organic-chemistry.org This initial step involves the attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate and the concomitant release of N₂ gas to form an iminophosphorane (a phosphine imine). wikipedia.orgorganic-chemistry.org

| Step | Reactants | Intermediate/Product | Byproduct |

| 1 | This compound + Triphenylphosphine | Iminophosphorane | N₂ |

| 2 | Iminophosphorane + H₂O | 2-Amino-5-bromopyridine | Triphenylphosphine oxide |

Reactivity and Transformation of the Bromo Moiety in 2 Azido 5 Bromopyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-S bonds, and the bromo substituent in 2-azido-5-bromopyridine serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. illinois.eduyoutube.com This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. youtube.com For substrates like this compound, the C-Br bond is susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. illinois.edu

The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Boronic esters, particularly pinacol (B44631) esters, are often employed as coupling partners due to their stability and ease of handling. nih.govyoutube.com The reaction conditions are crucial, with the choice of catalyst, ligand, base, and solvent significantly influencing the reaction's efficiency and yield.

While specific studies on this compound are not prevalent, extensive research on other bromopyridine derivatives demonstrates the broad applicability of this reaction. A variety of aryl and heteroaryl boronic acids can be coupled at the C-5 position, showcasing the versatility of this method. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromopyridine Derivatives

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | Moderate |

| 3,5-Dibromopyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | High |

| 2-Amino-3-bromopyridine | 4-Methylphenylboronic acid | Pd/C | K₃PO₄ | Dioxane/H₂O | Good |

Note: This table represents typical conditions for related compounds, which are applicable to this compound.

The Sonogashira coupling reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. scirp.orgresearchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.orgwikipedia.org The reaction is instrumental in the synthesis of substituted alkynes and conjugated enynes. semanticscholar.org

The catalytic cycle involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) acetylide is formed from the terminal alkyne and the copper salt. Transmetalation from copper to palladium, followed by reductive elimination, yields the final alkynyl-substituted product. wikipedia.org

For this compound, the bromo group readily participates in the Sonogashira coupling. Studies on the closely related 2-amino-3-bromopyridines demonstrate that a wide variety of terminal alkynes, bearing both aryl and alkyl substituents, can be successfully coupled under optimized conditions, typically using a palladium catalyst like Pd(CF₃COO)₂ with a phosphine (B1218219) ligand and CuI as the co-catalyst in a solvent like DMF. scirp.orgsemanticscholar.org

Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines with Various Terminal Alkynes

| Entry | Terminal Alkyne | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 96 semanticscholar.org |

| 2 | 4-Ethynyltoluene | 2-Amino-3-((4-methylphenyl)ethynyl)pyridine | 95 semanticscholar.org |

| 3 | 1-Ethynyl-4-methoxybenzene | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 92 semanticscholar.org |

| 4 | 1-Heptyne | 2-Amino-3-(hept-1-yn-1-yl)pyridine | 81 semanticscholar.org |

Source: Adapted from Zhu, Q., et al. (2017). semanticscholar.org The data represents the scope for a closely related substrate, indicating applicability to this compound.

The Negishi coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc reagent with an organic halide to form a new carbon-carbon bond. units.it Organozinc reagents are known for their high functional group tolerance, making the Negishi coupling a powerful tool in complex molecule synthesis. units.itmdpi.com

The reaction is applicable to a wide range of (hetero)aryl bromides, which can be coupled with various alkyl and aryl organozinc compounds. nih.gov The process generally proceeds under mild conditions and can even be performed in aqueous media or under aerobic conditions with appropriate catalytic systems. nih.gov For a substrate like this compound, the C-Br bond can be effectively activated by a palladium catalyst to couple with a suitable organozinc partner. The reaction is effective for both C(sp³)-C(sp²) and C(sp²)-C(sp²) bond formations. nih.gov

Table 3: Representative Negishi Coupling Conditions

| Halide Substrate | Organozinc Reagent | Catalyst System | Solvent | Temperature |

|---|---|---|---|---|

| Aryl Bromide | n-Butylzinc Bromide | Pd(OAc)₂ / IPr·HCl | THF/NMP | Room Temp nih.gov |

| Heteroaryl Bromide | Phenylzinc Chloride | Pd(PPh₃)₄ | THF | 50 °C mdpi.com |

Note: This table illustrates general conditions for Negishi couplings, which are applicable for synthesizing derivatives of this compound.

Beyond the Suzuki, Sonogashira, and Negishi reactions, the bromo-substituent of this compound can participate in other important palladium-catalyzed transformations.

C-C Coupling: Reactions such as the Heck coupling (with alkenes), Stille coupling (with organostannanes), and Hiyama coupling (with organosilanes) provide alternative routes to C-C bond formation. For instance, microwave-assisted palladium-catalyzed C-C coupling has been used to react 5-bromopyrimidine (B23866) with bithiophene and 2-phenylthiophene. researchgate.net Palladium catalysts supported on various materials are also effective for these transformations.

C-N Coupling (Buchwald-Hartwig Amination): This reaction is a cornerstone for the synthesis of arylamines, allowing the formation of C-N bonds between aryl halides and a wide range of primary and secondary amines. nih.govnih.gov The use of specialized phosphine ligands (e.g., RuPhos, BrettPhos) is often crucial for achieving high yields, especially with challenging substrates like aminopyridines. nih.govmit.edu This methodology would allow for the introduction of various amino groups at the C-5 position of the 2-azidopyridine (B1249355) core.

C-S Coupling: Palladium catalysts also facilitate the formation of C-S bonds between aryl halides and thiols or their corresponding thiolates. This reaction provides a direct route to aryl sulfides, which are important structural motifs in medicinal and materials chemistry. Similar to C-N coupling, specific ligand systems are employed to promote the efficient formation of the C-S bond.

Table 4: Scope of Other Palladium-Catalyzed Couplings on Halopyridines

| Coupling Type | Coupling Partner | Catalyst/Ligand | Product Type |

|---|---|---|---|

| C-N (Buchwald-Hartwig) | Primary/Secondary Amines | Pd-precatalysts / RuPhos, BrettPhos | 5-Amino-2-azidopyridines nih.gov |

| C-C (Heck) | Alkenes | Pd(OAc)₂ / Phosphine Ligand | 5-Alkenyl-2-azidopyridines |

Metal-Halogen Exchange and Organometallic Reagent Formation

An alternative strategy to functionalize the C-5 position involves the conversion of the C-Br bond into a C-metal bond via metal-halogen exchange. This creates a nucleophilic carbon center that can react with a wide variety of electrophiles. wikipedia.org

Metal-halogen exchange is readily achieved by treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), typically in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). semanticscholar.orgresearchgate.net This reaction is generally very fast and efficient for bromoarenes. wikipedia.org The resulting 2-azido-5-lithiopyridine is a potent nucleophile.

This in situ generated organolithium species can be "quenched" by adding an electrophile to the reaction mixture, leading to the formation of a new bond at the C-5 position. rsc.org This two-step sequence provides access to a vast range of derivatives that are not easily accessible through cross-coupling methods. The directing metalating group (DMG) on the ring can influence the site of lithiation, though in this case, the bromine atom is the primary site of reaction via exchange rather than direct deprotonation. uwindsor.cabaranlab.org The stability of the lithiated intermediate can be enhanced by additives like bis(2-dimethylaminoethyl) ether. nih.gov A combination of i-PrMgCl and n-BuLi has also been shown to be effective for bromine-metal exchange on bromopyridines bearing acidic protons, offering a method that can prevent intermolecular quenching. mdpi.comresearchgate.net

Table 5: Functionalization via Lithiation and Electrophilic Quench

| Electrophile | Reagent | Product Functional Group at C-5 |

|---|---|---|

| Aldehydes/Ketones | R₂C=O | Hydroxyalkyl (-CR₂OH) nih.gov |

| Carbon Dioxide | CO₂ (s) | Carboxylic Acid (-COOH) rsc.org |

| Dimethylformamide | DMF | Aldehyde (-CHO) rsc.org |

| Alkyl Halides | R-X | Alkyl (-R) |

| Trimethylsilyl (B98337) chloride | TMSCl | Trimethylsilyl (-SiMe₃) |

Grignard Reagent Formation and Applications

The direct formation of a Grignard reagent from this compound by reaction with magnesium metal is a significant challenge in synthetic chemistry. Grignard reagents are potent nucleophiles and strong bases, characteristics that are generally incompatible with the electrophilic nature of the azide (B81097) functional group. If the Grignard reagent were to form, it would be highly susceptible to intramolecular reaction, where the newly formed carbanionic center attacks the azide group on the same molecule, leading to decomposition or undesired cyclization products.

Recent advancements in synthetic methodology have provided a solution to this inherent incompatibility through the use of a protection-deprotection strategy. The azide group can be temporarily masked as a less reactive phosphazide (B1677712), rendering it stable to the conditions required for Grignard reagent formation.

Methodology for Protected Grignard Reagent Formation:

Protection of the Azide: The azide functionality in this compound is first protected by reacting it with a suitable phosphine, such as di-(tert-butyl)(4-(dimethylamino)phenyl)phosphine (amphos). This forms a stable phosphazide intermediate.

Grignard Formation: The bromo-substituted phosphazide can then undergo an iodine–magnesium exchange or react with a "turbo Grignard" reagent (e.g., isopropylmagnesium chloride-lithium chloride complex) to form the corresponding organomagnesium intermediate. frontiersin.orgnih.gov

Reaction with Electrophiles: This protected Grignard reagent can then be used in standard Grignard reactions, reacting with a variety of electrophiles (e.g., aldehydes, ketones, nitriles) to form new carbon-carbon bonds. frontiersin.orgnih.govorganic-chemistry.org

Deprotection: Following the desired reaction, the protecting group is removed to regenerate the azide functionality. This is often achieved by treatment with elemental sulfur. frontiersin.orgnih.gov

This strategy effectively circumvents the issue of intramolecular reactivity, allowing for the generation of a carbanion equivalent at the 5-position of the pyridine (B92270) ring, which can then be used to build more complex molecular architectures. frontiersin.org

| Step | Description | Key Reagents | Intermediate Formed |

| 1. Protection | The azide group is masked to prevent reaction during Grignard formation. | Phosphine (e.g., amphos) | Phosphazide |

| 2. Formation | The organomagnesium reagent is formed from the bromo-phosphazide. | i-PrMgCl·LiCl | Protected Grignard Reagent |

| 3. Application | The Grignard reagent is reacted with an electrophile to form a new C-C bond. | Aldehydes, Ketones, etc. | Functionalized Phosphazide |

| 4. Deprotection | The original azide group is restored. | Elemental Sulfur (S₈) | Final Functionalized Azide |

Selective Functionalization at the Bromine Site

The bromine atom in this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are highly selective for the C-Br bond, leaving the C-N₃ bond intact, which highlights the orthogonal reactivity of the two functional groups. This allows for the direct formation of carbon-carbon and carbon-heteroatom bonds at the 5-position.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a new C-C bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds. mdpi.com The general reaction for this compound involves its treatment with an arylboronic acid in the presence of a palladium catalyst and a base. organic-chemistry.org

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. nih.gov The reaction of this compound with various alkenes provides a route to stilbene-like structures.

Sonogashira Coupling: This powerful reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org This method is used to introduce alkynyl moieties onto the pyridine ring. soton.ac.uksemanticscholar.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It is a key method for synthesizing N-aryl amines. The reaction is catalyzed by a palladium complex with specialized phosphine ligands and requires a strong base. nih.govorganic-chemistry.orgresearchgate.net

Light-Promoted Coupling with Grignard Reagents: A more recent, transition-metal-free approach involves the coupling of bromopyridines with Grignard reagents promoted by purple light. organic-chemistry.org This reaction proceeds via a single electron transfer (SET) mechanism, generating a pyridyl radical that couples with the organic group from the Grignard reagent. This method offers a milder alternative to traditional cross-coupling reactions for creating C-C bonds. organic-chemistry.org

| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System | General Application |

| Suzuki-Miyaura | Ar-B(OH)₂ | C-C | Pd catalyst, Base | Synthesis of biaryls and styrenes wikipedia.orgmdpi.com |

| Heck | Alkene (e.g., Styrene) | C-C | Pd catalyst, Base | Synthesis of substituted alkenes wikipedia.orgresearchgate.net |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Pd catalyst, Cu(I) co-catalyst, Base | Synthesis of aryl alkynes wikipedia.orgsemanticscholar.org |

| Buchwald-Hartwig | R₂NH | C-N | Pd catalyst, Ligand, Base | Synthesis of aryl amines wikipedia.orgnih.gov |

| Light-Promoted | R-MgX | C-C | Purple Light (metal-free) | Alkylation/Arylation of pyridines organic-chemistry.org |

Synergistic Reactivity and Chemo Selectivity of 2 Azido 5 Bromopyridine

Orthogonal Chemical Transformations

The azido (B1232118) and bromo moieties on the pyridine (B92270) ring of 2-Azido-5-bromopyridine exhibit orthogonal reactivity, meaning that one can be chemically transformed selectively without affecting the other. This characteristic is fundamental to its use in multi-step synthetic pathways, particularly in the creation of pharmaceutical intermediates and functional materials.

The azido group is prized for its ability to undergo several key transformations. It readily participates in [3+2] cycloaddition reactions with alkynes to form stable 1,2,3-triazole rings, a reaction famously known as "click chemistry". nih.govmdpi.com This reaction is highly efficient and compatible with a wide range of functional groups. Additionally, the azido group can be smoothly reduced to a primary amine (-NH₂) using mild methods like the Staudinger reaction, which involves treatment with a phosphine (B1218219) such as triphenylphosphine (B44618) followed by hydrolysis. wikipedia.orgorganic-chemistry.org

Conversely, the bromo group at the 5-position serves as a versatile handle for introducing carbon-carbon or carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling with boronic acids, the Sonogashira coupling with terminal alkynes, and other reactions like Stille and Heck couplings. wikipedia.orgwikipedia.org These reactions are pivotal for elaborating the pyridine core by attaching diverse aryl, alkyl, or other functionalized fragments.

| Functional Group | Type of Reaction | Description |

|---|---|---|

| Azido (-N₃) | Cycloaddition (Click Chemistry) | Reacts with alkynes, often catalyzed by copper(I), to form 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.org Ruthenium catalysts can be used to selectively form 1,5-disubstituted isomers. nih.gov |

| Azido (-N₃) | Staudinger Reduction | Reduction to a primary amine (-NH₂) using a phosphine (e.g., PPh₃) followed by aqueous workup. wikipedia.orgorganic-chemistry.org |

| Bromo (-Br) | Suzuki-Miyaura Coupling | Palladium-catalyzed reaction with an organoboron species (e.g., arylboronic acid) to form a C-C bond. wikipedia.orglibretexts.org |

| Bromo (-Br) | Sonogashira Coupling | Palladium-catalyzed, copper(I)-cocatalyzed reaction with a terminal alkyne to form a C-C bond. wikipedia.orglibretexts.orgorganic-chemistry.org |

Sequential Functionalization Strategies

The orthogonal nature of the azido and bromo groups in this compound allows for planned, sequential modifications. This strategic approach enables the construction of highly functionalized pyridine derivatives where the order of reactions dictates the final structure.

In this strategy, the azido group is modified in the first step while the bromo group remains unchanged. A common application is the use of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce a triazole ring system. The resulting (5-bromo-2-pyridyl)-triazole derivative retains the bromine atom, which can then be subjected to a second transformation. For example, a Suzuki-Miyaura coupling can be performed on the bromo-triazole intermediate to introduce an aryl or heteroaryl substituent, leading to a complex, multi-functionalized molecule.

Example Pathway:

Azide (B81097) Reaction (Click Chemistry): this compound is reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield a 1-(5-bromopyridin-2-yl)-1H-1,2,3-triazole.

Bromo Reaction (Suzuki Coupling): The resulting bromo-triazole compound is then coupled with an arylboronic acid using a palladium catalyst to form a 1-(5-arylpyridin-2-yl)-1H-1,2,3-triazole.

Alternatively, the azido group can first be reduced to an amine via the Staudinger reaction. wikipedia.org The resulting 2-amino-5-bromopyridine (B118841) can then undergo further functionalization at the bromo position or the newly formed amino group.

This approach involves the initial functionalization of the bromo group, typically through a palladium-catalyzed cross-coupling reaction. The Sonogashira coupling, for instance, can be employed to attach an alkyne substituent at the 5-position, yielding a 2-azido-5-alkynylpyridine. wikipedia.orgscirp.org The stability of the azido group under these conditions is a key advantage.

Following the C-C bond formation, the azido group is available for subsequent reactions. It can be reduced to an amine or used in a cycloaddition reaction. This sequence is particularly useful in the synthesis of pharmaceutical intermediates where the pyridine ring is first attached to a larger molecular scaffold via the bromo position, after which the azido group is converted into a functional group necessary for biological activity.

Example Pathway:

Bromo Reaction (Sonogashira Coupling): this compound is coupled with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to produce a 2-azido-5-alkynylpyridine. soton.ac.uk

Azide Reaction (Staudinger Reduction): The azido-alkynyl intermediate is then treated with triphenylphosphine and water to reduce the azido group to a primary amine, yielding a 2-amino-5-alkynylpyridine.

| Sequence | Step 1 Reaction (Group) | Intermediate Product | Step 2 Reaction (Group) | Final Product Class |

|---|---|---|---|---|

| Azido First | Click Chemistry (-N₃) | (5-bromopyridin-2-yl)-triazole | Suzuki Coupling (-Br) | Aryl-pyridyl-triazoles |

| Azido First | Staudinger Reduction (-N₃) | 2-Amino-5-bromopyridine | Sonogashira Coupling (-Br) | 2-Amino-5-alkynylpyridines |

| Bromo First | Suzuki Coupling (-Br) | 2-Azido-5-arylpyridine | Click Chemistry (-N₃) | Aryl-pyridyl-triazoles |

| Bromo First | Sonogashira Coupling (-Br) | 2-Azido-5-alkynylpyridine | Staudinger Reduction (-N₃) | 2-Amino-5-alkynylpyridines |

Tandem and Cascade Reactions Incorporating Both Functionalities

While sequential reactions are common, the dual functionality of this compound also opens possibilities for tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. Such processes are highly efficient from a synthetic standpoint.

A potential cascade could be initiated by the reaction of the azido group. For instance, a process involving a Staudinger-aza-Wittig reaction sequence could be envisioned. The reaction of this compound with a phosphine generates an iminophosphorane intermediate. wikipedia.org This nucleophilic intermediate can then react intramolecularly or with an added electrophile in a tandem fashion. A reported one-pot synthesis of substituted pyridines from 2-azido-2,4-dienoates utilizes a cascade involving a Staudinger-Meyer reaction, a Wolff rearrangement, an aza-Wittig reaction, and an electrocyclic ring-closure, highlighting the potential of azido groups to initiate complex reaction sequences. nih.gov While specific examples starting directly from this compound are less common, the principle demonstrates the potential for developing novel, efficient syntheses that leverage both reactive centers in a single operation.

Regioselectivity and Chemoselectivity Control in Dual-Functionalized Systems

Controlling selectivity is paramount when working with multi-functionalized molecules like this compound. study.com

Chemoselectivity refers to the preferential reaction of one functional group over another. study.comslideshare.net In this compound, the choice of reagents and reaction conditions dictates which group reacts. For example, copper(I) salts will selectively catalyze the cycloaddition of the azido group, leaving the bromo group untouched. Conversely, palladium(0) complexes with appropriate ligands will selectively catalyze cross-coupling at the bromo-carbon bond, with no reaction at the azido group. The reduction of the azido group can also be achieved chemoselectively. While catalytic hydrogenation might affect both the azide and the bromo group (via hydrodebromination), the Staudinger reaction with triphenylphosphine is highly specific for the azido group. organic-chemistry.org Similarly, using SnCl₂ can selectively reduce azido groups in polyazidopyridines.

Regioselectivity concerns the position at which a reaction occurs. wikipedia.orgdurgapurgovtcollege.ac.in In this compound, the inherent positions of the two groups (C2 and C5) are fixed. However, these groups electronically influence the pyridine ring and thus direct the regioselectivity of any further substitution reactions, such as electrophilic aromatic substitution. Furthermore, in reactions that generate new stereocenters or isomers, such as the formation of 1,5-disubstituted triazoles using ruthenium catalysts instead of the 1,4-isomer typically formed with copper, the choice of catalyst can control the regioselectivity of the cycloaddition product. nih.gov Studies on polybrominated pyridines have shown that the order of substitution in Suzuki-Miyaura reactions can be controlled, indicating that the electronic and steric environment of each position dictates its reactivity. beilstein-journals.org This principle of regiocontrol is directly applicable to sequential functionalizations of the this compound scaffold.

Applications of 2 Azido 5 Bromopyridine in Complex Molecular Architectures

Synthesis of Diverse Nitrogen-Containing Heterocycles

The presence of both an azide (B81097) and a bromo substituent on the pyridine (B92270) ring of 2-azido-5-bromopyridine allows for its participation in a variety of cyclization and coupling reactions, leading to the formation of diverse heterocyclic systems.

Imidazopyridines are a class of fused heterocyclic compounds that are recognized as important scaffolds in medicinal chemistry due to their wide range of biological activities. organic-chemistry.org The synthesis of imidazo[1,2-a]pyridines often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone. In this context, the 2-azido group of this compound can be reduced to the corresponding 2-aminopyridine, which then serves as a key intermediate for the synthesis of 6-bromoimidazo[1,2-a]pyridines.

Furthermore, the bromine atom at the 5-position of the pyridine ring can be utilized in various cross-coupling reactions to introduce further molecular complexity, leading to a diverse range of substituted imidazopyridines and other fused pyridine systems. ias.ac.in The synthesis of these fused systems is of great interest due to their enhanced stability, varied electronic properties, and improved biological activity compared to their non-fused counterparts. ias.ac.in

Table 1: Selected Synthetic Approaches to Fused Pyridine Systems

| Starting Material | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| 2-Aminopyridine derivative | α-Haloketone | Imidazo[1,2-a]pyridine | organic-chemistry.org |

| 4-Methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile | Arylidene malononitrile | Isoquinoline derivative | researchgate.net |

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are known to exhibit a broad spectrum of biological activities. nih.govmdpi.com The synthesis of pyrazoles can be achieved through various methods, including the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives and 1,3-dipolar cycloaddition reactions. nih.govmdpi.com While direct synthesis from this compound is not extensively documented, its derivatives can serve as precursors. For instance, the bromo substituent can be transformed into other functional groups that can participate in pyrazole (B372694) ring formation.

Isoxazoles, five-membered heterocycles with adjacent nitrogen and oxygen atoms, are also important in medicinal chemistry. nih.govrsc.org Their synthesis often involves the reaction of hydroxylamine (B1172632) with α,β-unsaturated carbonyl compounds or the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. beilstein-journals.orgorganic-chemistry.org Similar to pyrazoles, the functional handles on this compound can be modified to facilitate the construction of isoxazole (B147169) rings. For example, the bromo group can be used in coupling reactions to introduce an alkyne, which can then undergo cycloaddition with a nitrile oxide.

The azide group of this compound is a key functional group for the synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". nih.gov This reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles. nih.gov The reaction is tolerant of a wide range of functional groups, making it a powerful tool for molecular assembly.

The resulting 1-(5-bromopyridin-2-yl)-1H-1,2,3-triazole serves as a versatile scaffold. The bromine atom can be further functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse substituents. This sequential functionalization provides a straightforward route to complex molecules with potential applications in drug discovery and materials science.

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Synthesis

| Azide Component | Alkyne Component | Catalyst/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| This compound | Terminal Alkyne | Cu(I) source (e.g., CuSO₄/sodium ascorbate) | 1-(5-Bromopyridin-2-yl)-4-substituted-1H-1,2,3-triazole | nih.gov |

Pyrroles are fundamental five-membered aromatic heterocycles found in many natural products and pharmaceuticals. organic-chemistry.org A common method for pyrrole (B145914) synthesis is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgwikipedia.orgrgmcet.edu.in The 2-azido group of this compound can be reduced to a primary amine, 2-amino-5-bromopyridine (B118841), which can then be used in the Paal-Knorr synthesis to produce N-(5-bromopyridin-2-yl)pyrroles.

Another approach to pyrrole synthesis involves the intramolecular cyclization of homopropargyl azides, which can be catalyzed by transition metals. mdpi.com This suggests a potential pathway where the this compound moiety could be incorporated into a substrate suitable for such cyclizations. The bromine atom provides a site for further elaboration of the resulting pyrrole-pyridine hybrid structure.

Azamacrocycles are large cyclic molecules containing nitrogen atoms within the ring. The synthesis of azamacrocycles often involves the reaction of diamines or polyamines with dihalides or other bifunctional electrophiles. While direct use of this compound in a macrocyclization reaction is not a common strategy, its derivatives can be employed. For instance, the reduction of the azide to an amine and subsequent reaction of the resulting 2-amino-5-bromopyridine with a suitable partner could be a step in the construction of a macrocyclic framework. The bromine atom can also be functionalized to introduce a reactive group for a ring-closing step. The inclusion of a pyridine moiety can impart specific coordination properties to the resulting azamacrocycle. nih.gov

Role as a Precursor in Advanced Organic Synthesis

The distinct and complementary reactivity of the azide and bromo functional groups in this compound makes it a valuable precursor in advanced organic synthesis, particularly in multi-step reaction sequences. This dual functionality allows for selective and sequential transformations, providing a high degree of control over the construction of complex molecules. mit.edunih.govsyrris.jp

The azide group can be selectively transformed through several key reactions:

Reduction: The azide can be readily reduced to a primary amine (-NH₂), which can then participate in a wide range of reactions, such as amide bond formation, imine formation, and the synthesis of various nitrogen-containing heterocycles.

Cycloaddition: As discussed previously, the azide is an excellent partner in [3+2] cycloaddition reactions, most notably the CuAAC reaction to form triazoles.

Aza-Wittig Reaction: The azide can react with phosphines to form an iminophosphorane, which can then undergo an aza-Wittig reaction with carbonyl compounds to form imines.

The bromo group at the 5-position serves as a versatile handle for introducing further molecular complexity, primarily through:

Cross-Coupling Reactions: The bromine atom is well-suited for participation in various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Heck couplings. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of a wide variety of aryl, alkyl, vinyl, or alkynyl groups.

Nucleophilic Aromatic Substitution: Under certain conditions, the bromine atom can be displaced by various nucleophiles.

The orthogonal nature of the azide and bromo groups is a key feature of this compound. This allows for one group to be reacted selectively while the other remains intact, enabling a stepwise and controlled approach to the synthesis of highly functionalized pyridine derivatives and other complex molecular architectures. This strategic utility makes this compound a valuable building block in medicinal chemistry and materials science for the creation of compound libraries for drug discovery and the development of novel functional materials. csmres.co.ukdntb.gov.ua

Table 3: Orthogonal Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Description | Reference(s) |

|---|---|---|---|

| Azide (-N₃) | Reduction | Can be reduced to a primary amine (-NH₂). | |

| Azide (-N₃) | Cycloaddition | Reacts with alkynes to form triazoles (e.g., CuAAC click chemistry). | |

| Bromo (-Br) | Cross-Coupling | Participates in palladium-catalyzed reactions (e.g., Suzuki, Stille) to form C-C bonds. |

Construction of Polyfunctionalized Pyridine Derivatives

The synthetic utility of this compound is fundamentally rooted in the differential reactivity of its azide and bromo functionalities. This dual-functionality permits chemists to execute a variety of chemical transformations selectively, affording precise control over the synthetic pathway.

The bromo group at the 5-position acts as a reliable handle for introducing new carbon-carbon or carbon-heteroatom bonds. It readily participates in a multitude of palladium-catalyzed cross-coupling reactions, which are cornerstone methods in modern organic synthesis. Reactions such as the Suzuki, Stille, and Heck couplings allow for the attachment of various aryl, alkyl, or other functionalized moieties to the pyridine core. This capability is crucial for building the carbon skeleton of the target molecule.

Concurrently, the azide group at the 2-position offers a separate avenue for functionalization. The azide can be cleanly reduced to a primary amine, which can then undergo a vast number of subsequent reactions, such as amidation or reductive amination, to introduce further substituents. sigmaaldrich.com More significantly, the azide group is a key component in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". This reaction provides a highly efficient and regioselective method for forming stable 1,2,3-triazole rings, linking the pyridine core to other molecular fragments with high functional group tolerance. nih.gov

The orthogonal nature of these two groups is a critical feature; one can be reacted selectively while the other remains intact, enabling a programmed and stepwise assembly of complex structures. For instance, a Suzuki coupling can be performed at the 5-position, followed by a cycloaddition reaction at the 2-position, resulting in a highly decorated pyridine derivative that would be difficult to access through other means.

Table 1: Orthogonal Reactions for Functionalization of this compound

| Position | Functional Group | Reaction Type | Reagents/Catalysts | Resulting Structure |

| 5-position | Bromo (-Br) | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl-2-azidopyridine |

| 5-position | Bromo (-Br) | Heck Coupling | Alkene, Pd catalyst, Base | 5-Alkenyl-2-azidopyridine |

| 5-position | Bromo (-Br) | Stille Coupling | Organostannane, Pd catalyst | 5-Alkyl/Aryl-2-azidopyridine |

| 2-position | Azido (B1232118) (-N₃) | Reduction | H₂, Pd/C or PPh₃, H₂O | 2-Amino-5-bromopyridine |

| 2-position | Azido (-N₃) | [3+2] Cycloaddition (CuAAC) | Terminal alkyne, Cu(I) catalyst | 5-Bromo-2-(1,2,3-triazol-1-yl)pyridine |

| 2-position | Azido (-N₃) | Aza-Wittig Reaction | Triphenylphosphine (B44618), Aldehyde/Ketone | 5-Bromo-2-iminopyridine derivative |

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, represent a highly efficient strategy for synthesizing complex molecules. nih.govbaranlab.orgnih.gov The derivatives of this compound are well-suited for incorporation into MCRs, providing rapid access to diverse heterocyclic scaffolds.

A common strategy involves the initial transformation of the azide group into a more reactive functionality. For example, reduction of the azide to a primary amine yields 2-amino-5-bromopyridine. This intermediate is a prime candidate for various MCRs that utilize an amine component. One such reaction is the Groebke–Blackburn–Bienaymé (GBB) reaction, which combines an amino-az MCR adducts generated from reactions like the Ugi or Passerini reactions can also be modified to create diverse heterocyclic structures. nih.gov

The resulting MCR products retain the bromine atom, which serves as a latent functional handle for subsequent diversification. This "MCR-post-functionalization" approach allows for the rapid generation of a library of complex, polycyclic compounds from a single MCR. The initial MCR builds the core heterocyclic framework, and subsequent cross-coupling reactions at the bromo position introduce peripheral diversity.

Table 2: Potential Multi-Component Reactions Involving 2-Amino-5-bromopyridine

| MCR Name | Reactant 1 | Reactant 2 | Reactant 3 | Core Scaffold Generated |

| Groebke–Blackburn–Bienaymé | 2-Amino-5-bromopyridine | Aldehyde | Isocyanide | Imidazo[1,2-a]pyridine |

| Biginelli Reaction | 2-Amino-5-bromopyridine (as amidine equivalent) | Aldehyde | β-Ketoester | Dihydropyrimidinone |

| Ugi Reaction | 2-Amino-5-bromopyridine | Aldehyde/Ketone | Isocyanide | Carboxylic Acid |

Scaffold Diversification and Complexity Generation

Beyond simple functionalization, this compound is a powerful tool for scaffold diversification, enabling the transformation of a simple pyridine ring into more complex, three-dimensional structures. This is achieved through reactions that construct new rings, often in a stereocontrolled manner.

The azide functionality is central to these transformations. It can participate in various cycloaddition reactions beyond the standard CuAAC. For instance, intramolecular cycloadditions can be designed to form fused heterocyclic systems. Thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate, which can then undergo C-H insertion or cyclization reactions to create novel fused-ring structures. mdpi.com

Furthermore, the azide group can initiate ring expansion or rearrangement cascades. As demonstrated with other azido-containing scaffolds, the release of dinitrogen gas can drive complex transformations, leading to the formation of larger rings or entirely new heterocyclic systems. nih.gov For example, a reaction sequence could be envisioned where the pyridine ring itself is expanded or rearranged following a reaction initiated at the azide position.

The interplay between reactions at the azido and bromo positions allows for the generation of significant molecular complexity from a simple starting material. A synthetic sequence might begin with a cross-coupling reaction to install a carefully chosen side chain at the 5-position. This side chain could then participate in an intramolecular reaction with the azide group (or a derivative thereof) at the 2-position, leading to the formation of a complex polycyclic scaffold in a single, efficient step. Such strategies are hallmarks of modern synthetic chemistry, where complexity is built rapidly and efficiently. researchgate.net

Table 3: Strategies for Scaffold Diversification Using this compound

| Strategy | Reactive Group | Key Transformation | Resulting Scaffold Type |

| [3+2] Cycloaddition | Azido (-N₃) | Reaction with alkynes/alkenes | Triazole-linked bi-heterocycles |

| Nitrene Insertion | Azido (-N₃) | Thermolysis/Photolysis followed by C-H insertion | Fused polycyclic pyridines |

| Intramolecular Cyclization | Azido & Bromo (after modification) | Tandem cross-coupling and cyclization | Fused heteroaromatic systems |

| Ring Expansion | Azido (-N₃) | Rearrangement following N₂ extrusion | Expanded ring heterocycles (e.g., diazepines) |

| [2+2+2] Cycloaddition | Azido (as nitrile precursor) | Transition-metal catalyzed cyclotrimerization | Fused polyaromatic systems |

Mechanistic and Theoretical Investigations of 2 Azido 5 Bromopyridine Transformations

Elucidation of Reaction Mechanisms for Azido-Derived Intermediates

The primary transformation of 2-azido-5-bromopyridine involves the extrusion of a dinitrogen molecule (N₂) upon thermal or photochemical stimulation. This process generates a highly reactive electron-deficient intermediate known as 5-bromo-2-pyridylnitrene. The reaction mechanism is largely dictated by the electronic state and subsequent reactions of this nitrene intermediate.

The formation of the nitrene proceeds via a transition state where the N-N₂ bond is elongated and broken. The resulting 5-bromo-2-pyridylnitrene can exist in two spin states: a singlet state and a triplet state. The singlet nitrene is typically formed first and can undergo several rapid reactions, including:

Intramolecular cyclization: Leading to ring-expansion or ring-contraction products.

Intersystem crossing (ISC): Conversion to the more stable triplet state.

The triplet nitrene, having a longer lifetime, is capable of intermolecular reactions such as:

Dimerization: Reaction of two nitrene molecules to form 2,2'-azobis(5-bromopyridine). Studies on analogous compounds like 4-azidopyridine have shown that thermolysis can lead to the formation of the corresponding azo compound, indicating the dimerization of a triplet nitrene intermediate .

Hydrogen atom abstraction: Reaction with solvent or other molecules to form 2-amino-5-bromopyridine (B118841).

C-H insertion: Reaction with alkanes, for example, to form new C-N bonds .

The specific pathway followed depends critically on reaction conditions such as temperature, solvent, and the presence of trapping agents. The diazotization of 2-amino-5-bromopyridine is a common synthetic route to this compound, proceeding through an unstable diazonium salt intermediate which is displaced by an azide (B81097) ion . Careful temperature control is essential to prevent the premature decomposition of this intermediate .

Computational Chemistry Studies on Reaction Pathways and Energetics

Computational chemistry is a powerful tool for mapping the potential energy surfaces of the transformations of this compound. These studies provide detailed information on the structures of reactants, intermediates, transition states, and products, as well as the activation energies and reaction thermodynamics that are often difficult to measure experimentally.

Density Functional Theory (DFT) is widely used to investigate the electronic structure and reactivity of molecules like this compound. Calculations are typically performed using hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-311++G(d,p) or correlation-consistent basis sets like cc-pVTZ nih.govnih.gov.

DFT studies on this system focus on:

Geometric Optimization: Determining the ground-state geometries of the parent azide, the 5-bromo-2-pyridylnitrene intermediate (in both singlet and triplet states), and various transition states and products nih.govnih.gov.

Reaction Pathway Mapping: Calculating the minimum energy path for the extrusion of N₂ and subsequent reactions of the nitrene. This allows for the determination of activation barriers and the identification of the rate-determining step pku.edu.cn.

Vibrational Frequency Analysis: Calculating vibrational spectra to characterize stationary points as minima (reactants, intermediates, products) or first-order saddle points (transition states) and to compute zero-point vibrational energies and thermal corrections to thermodynamic properties nih.gov.

Thermodynamic Properties: Predicting changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the transformation, revealing whether a reaction is energetically favorable nih.gov.

Electronic Properties: Analyzing frontier molecular orbitals (HOMO-LUMO) to understand the molecule's reactivity and electronic transitions nih.govnih.gov.

| Parameter | Typical Method/Basis Set | Information Obtained |

|---|---|---|

| Geometry Optimization | B3LYP/6-311++G(d,p) | Bond lengths, bond angles, dihedral angles of ground and transition states. |

| Activation Energy (Ea) | B3LYP/cc-pVTZ | Energy barrier for N₂ extrusion and subsequent reactions. |

| Thermodynamics | B3LYP/6-311++G(d,p) | Enthalpy (ΔH), Entropy (ΔS), and Gibbs Free Energy (ΔG) of reaction. |

| Vibrational Frequencies | B3LYP/6-311++G(d,p) | Characterization of stationary points, prediction of IR/Raman spectra. |

While DFT is a versatile tool, more computationally intensive ab initio methods are sometimes required for higher accuracy, especially when dealing with the complex electronic structure of reactive intermediates like nitrenes.

Ab initio Hartree-Fock (HF) methods, often with a 6-31G basis set, can provide initial structural models and wavefunctions for more advanced calculations .

Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods can offer more accurate energetic predictions, though they are more demanding computationally.

Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are particularly important for accurately describing species like singlet nitrenes, which can have significant diradical character and are poorly described by single-reference methods like HF or standard DFT. These methods provide a more robust description of the electronic states and the energy gap between the singlet and triplet nitrene.

These high-level calculations are crucial for benchmarking DFT results and for providing a reliable picture of the reaction energetics and mechanisms, particularly the balance between different reaction pathways nih.gov.

Spectroscopic Characterization of Reactive Intermediates

Direct observation of the short-lived intermediates generated from this compound is challenging but can be achieved using specialized spectroscopic techniques.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a highly sensitive technique used to detect and characterize charged reactive intermediates directly from solution nih.gov. By monitoring the reaction mixture over time, it is possible to identify key intermediates and gain insight into the reaction mechanism .

Matrix Isolation Spectroscopy: By generating the nitrene intermediate using flash vacuum thermolysis (FVT) and trapping it in an inert gas matrix (e.g., argon) at cryogenic temperatures, its spectroscopic signature can be recorded using FT-IR, UV-Vis, or EPR (for the triplet state) spectroscopy without it undergoing further reaction.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy: The vibrational spectra of the parent compound and its transformation products can be recorded and compared with computationally predicted spectra to confirm molecular structures nih.gov. While direct observation of the nitrene intermediate at room temperature is difficult due to its short lifetime, these methods are essential for identifying stable end-products.

Transient Absorption Spectroscopy: This time-resolved technique can be used to detect and monitor the decay kinetics of short-lived intermediates like nitrenes following photolysis of the parent azide with a laser pulse.

Kinetic and Thermodynamic Aspects of Transformations

The transformations of this compound are governed by both kinetic and thermodynamic factors.

Kinetics: The thermal decomposition of the azide to the nitrene is a unimolecular, first-order reaction. The rate of this reaction is highly dependent on temperature, and the activation energy (Ea) for N₂ extrusion is a key kinetic parameter that can be determined both experimentally (e.g., through temperature-dependent rate studies) and computationally.

Thermodynamics: The decomposition of aryl azides is a highly exothermic process, driven by the formation of the very stable dinitrogen molecule. Differential scanning calorimetry (DSC) studies on halogenated azidopyridines have revealed significant exotherms, indicating a large release of energy upon decomposition and highlighting the potential for thermal runaway if not properly controlled . Computational studies complement these findings by providing precise values for the enthalpy of reaction (ΔH).

| Parameter | Description | Method of Determination |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate the N₂ extrusion from the azide. | Computational (DFT/Ab initio), Experimental (Arrhenius plot). |

| Enthalpy of Reaction (ΔH) | The net change in heat for the transformation. A large negative value indicates an exothermic process. | Computational (DFT), Experimental (DSC). |

| Gibbs Free Energy of Reaction (ΔG) | Determines the spontaneity of the reaction, accounting for both enthalpy and entropy. | Computational (DFT). |

| Rate Constant (k) | Quantifies the speed of the decomposition reaction at a given temperature. | Experimental (Spectroscopic monitoring). |

Future Directions in Research on 2 Azido 5 Bromopyridine

Development of Novel Synthetic Methodologies

The synthesis of functionalized pyridines remains a significant challenge due to the inherent electronic properties of the pyridine (B92270) ring. researchgate.netnih.govrsc.org Future research into the synthesis of 2-azido-5-bromopyridine and its derivatives will likely focus on overcoming these challenges through innovative strategies.